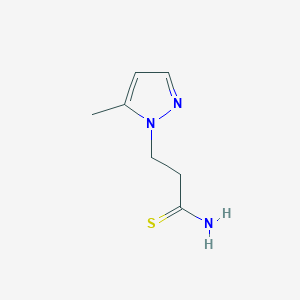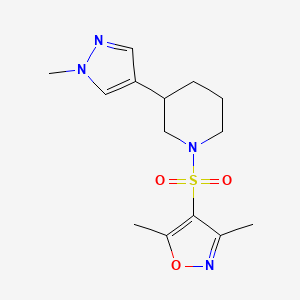
3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While I couldn’t find the specific synthesis process for “3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole”, the synthesis of similar compounds often involves reactions like condensation, substitution, or addition1.Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups and rings. The isoxazole and pyrazole rings would contribute to the rigidity of the molecule, and the sulfonyl group could potentially participate in hydrogen bonding2.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom, while the pyrazole ring might react at the carbon between the two nitrogen atoms1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the sulfonyl group might make it soluble in polar solvents4.科学的研究の応用
Metalation and Electrophilic Quenching of Isoxazoles
Research has demonstrated that isoxazoles bearing electron-withdrawing groups, similar in structure to the compound , can undergo lateral metalation and electrophilic quenching with disulfides. This process allows for the selective synthesis of thioalkyl derivatives, showcasing a synthetically useful method for modifying isoxazole compounds (Balasubramaniam, Mirzaei, & Natale, 1990).
Synthesis and Characterization of Derivatives
A study focused on the synthesis and characterization of a derivative of isoxazole, providing insights into the molecular and crystal structure of these compounds. Such research underscores the importance of structural analysis in understanding the properties and potential applications of these molecules (Naveen et al., 2015).
Antimicrobial and Anticancer Activities
Compounds structurally related to the specified molecule have been explored for their antimicrobial and anticancer activities. This includes the study of heterocyclic compounds based on pyrazole for their potential in treating microbial infections and cancer, indicating the broad therapeutic possibilities of these molecules (El‐Emary, Al-muaikel, & Moustafa, 2002); (Turov, 2020).
Ligand Affinity and Selectivity
The molecule's structural motif, particularly the pyrazole and piperidine components, has been associated with high-affinity ligands for dopamine receptors. This indicates its potential application in neuroscience research and drug development, highlighting the significance of such structures in designing compounds with specific receptor selectivity (Rowley et al., 1997).
Mechanisms of Action and Bioactivity
Further studies have elaborated on the mechanisms of action and bioactivity of related compounds, including their synthesis through mechanochemical processes and evaluation for anti-inflammatory and analgesic activities. These findings contribute to a deeper understanding of how structural variations can influence the biological activities and applications of such molecules (Saeed & Channar, 2017); (Eweas et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk5.
将来の方向性
The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, studying its reactions, and investigating its mechanism of action.
Please note that this is a general analysis based on the components of the compound you mentioned. For a more accurate and detailed analysis, more specific information or experimental data would be needed.
特性
IUPAC Name |
3,5-dimethyl-4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-10-14(11(2)21-16-10)22(19,20)18-6-4-5-12(9-18)13-7-15-17(3)8-13/h7-8,12H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWULDOVZWIICRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

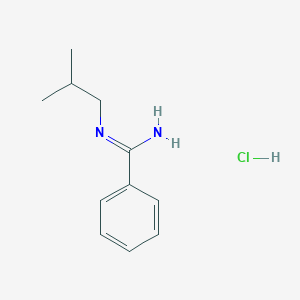
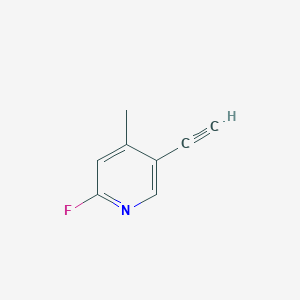
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)
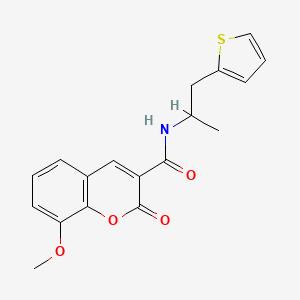
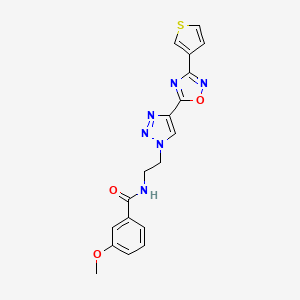
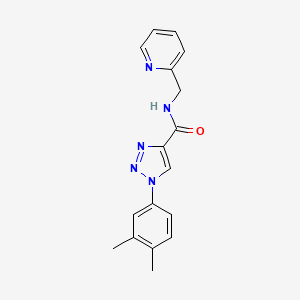
![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)
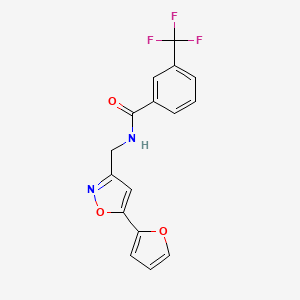
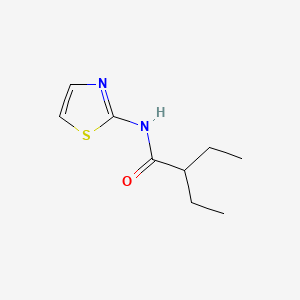
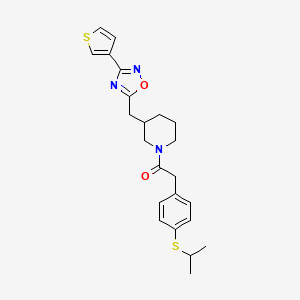
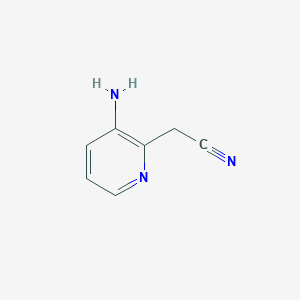
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2366560.png)

